molecular formula C14H13IN2O2 B3829829 1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide

1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide

Cat. No.: B3829829
M. Wt: 368.17 g/mol
InChI Key: MAYAWLZWQIEKHW-IPZCTEOASA-M
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Description

1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide is a pyridinium salt with the molecular formula C14H13IN2O2.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction is facilitated by the electrophilic nature of the pyridinium ring and the presence of the nitro group .

Properties

IUPAC Name

1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O2.HI/c1-15-9-7-12(8-10-15)5-6-13-3-2-4-14(11-13)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYAWLZWQIEKHW-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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